6-(Methylamino)nicotinamide
Overview
Description
6-(Methylamino)nicotinamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. It has been used in the development of a prodrug strategy designed to enhance the cellular activity of a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 6-(Methylamino)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS for characterization . A prodrug strategy has been reported where the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor are temporarily protected .Molecular Structure Analysis
The molecular structure of 6-(Methylamino)nicotinamide consists of a nicotinamide core with a methylamino group attached .Chemical Reactions Analysis
The prodrug strategy for 6-(Methylamino)nicotinamide involves the modification of the carboxylic acid into a range of esters in the absence or presence of a trimethyl-lock (TML) amine protecting group .Scientific Research Applications
Antileukemic Effect
6-(Methylamino)nicotinamide, among other nicotinamide analogs, was evaluated for its ability to inhibit poly(adenosine diphosphoribose) polymerase in L1210 leukemia cells. It potentiated the cytocidal effect of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapy agent, in culture and in vivo. This potentiation was more effective than that of other nicotinamide analogs, demonstrating a synergistic increase in lifespan and, in some cases, leading to long-term disease-free survivors (Berger, Catino, & Vietti, 1982).
Enzyme Inhibition
6-Aminonicotinamide (6AN), a variant of 6-(Methylamino)nicotinamide, can replace the nicotinamide moiety of pyridine nucleotides in various biochemical reactions. It has been implicated in embryotoxic effects and central nervous system lesions in adult animals. This research suggests a potential for studying the impairment of specific biochemical pathways, especially in the context of enzymatic reactions and metabolic pathways (Köhler, Barrach, & Neubert, 1970).
Teratogenic Effects in Chick Embryos
Research on nicotinamide analogs, including 6-(Methylamino)nicotinamide, has shown teratogenic (causing developmental malformations) and antiteratogenic effects in chick embryos. These analogs, especially those with an amino group at the 6-position of the pyridine ring, showed growth retardation and other developmental abnormalities. These findings have implications for understanding the teratogenic effects of similar compounds (Uyeki, Doull, Cheng, & Misawa, 1982).
Antitumor Activity
6-(Methylamino)nicotinamide demonstrated strong antitumor activity against mammary Adenocarcinoma 755 in mice. This effect was notably reversed by the administration of nicotinamide. The differential effects of 6-(Methylamino)nicotinamide and other nicotinamide antagonists on various tissues suggest a new class of compounds for potential cancer treatment (Shapiro, Dietrich, & Shils, 1957).
Enzymatic Detoxification
The enzyme nicotinamide methyltransferase, which acts on nicotinamide and its analogs, might also play a role in detoxifying various alkaloids. 6-(Methylamino)nicotinamide and related compounds could potentially influence this detoxification process, either enhancing or reducing the toxicities of certain substrates (Alston & Abeles, 1988).
Safety And Hazards
properties
IUPAC Name |
6-(methylamino)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWPOVNHZLSOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)nicotinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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